5-[(2-phenylethyl)amino]-8H-phthalazino[1,2-b]quinazolin-8-one
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Overview
Description
Preparation Methods
The synthesis of 5-[(2-phenylethyl)amino]-8H-phthalazino[1,2-b]quinazolin-8-one can be achieved through multi-component reactions (MCRs). These reactions involve the combination of aldehydes, dimedone, and 3-amino-1,2,4-triazole or 2-aminobenzimidazole in acetic acid as the reaction medium at 60°C . This method is efficient, environmentally friendly, and does not require the use of a catalyst .
Chemical Reactions Analysis
5-[(2-phenylethyl)amino]-8H-phthalazino[1,2-b]quinazolin-8-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include molecular iodine (I2), dimethylformamide (DMF), and microwave irradiation . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Quinazolinones, including 5-[(2-phenylethyl)amino]-8H-phthalazino[1,2-b]quinazolin-8-one, are known for their pharmacological activities such as anti-HIV, muscle relaxant, neuroleptic, hypnotic, antihistaminic, analgesic, anti-inflammatory, anticonvulsant, antifertility, latent leishmanicidal, anticancer, and antihypertensive properties .
Mechanism of Action
The mechanism of action of 5-[(2-phenylethyl)amino]-8H-phthalazino[1,2-b]quinazolin-8-one involves its interaction with specific molecular targets and pathways in the body. The exact molecular targets and pathways are still under investigation, but it is believed that the compound exerts its effects by binding to specific receptors and enzymes, thereby modulating their activity .
Comparison with Similar Compounds
5-[(2-phenylethyl)amino]-8H-phthalazino[1,2-b]quinazolin-8-one can be compared with other quinazolinone derivatives such as [1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one and hexahydro[4,5]benzimidazolo[2,1-b]quinazolinone . These compounds share similar pharmacological activities but differ in their chemical structure and specific applications. The uniqueness of this compound lies in its specific molecular structure, which contributes to its distinct pharmacological profile .
Properties
IUPAC Name |
5-(2-phenylethylamino)quinazolino[2,3-a]phthalazin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O/c28-23-19-12-6-7-13-20(19)25-22-18-11-5-4-10-17(18)21(26-27(22)23)24-15-14-16-8-2-1-3-9-16/h1-13H,14-15H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIFBMUDQIUWNRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=NN3C(=NC4=CC=CC=C4C3=O)C5=CC=CC=C52 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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